molecular formula C18H24N4O4S B2585323 5-Methyl-1-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]pyrazolidin-3-one CAS No. 950156-85-1

5-Methyl-1-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]pyrazolidin-3-one

Cat. No. B2585323
CAS RN: 950156-85-1
M. Wt: 392.47
InChI Key: SGHVWWYFKYVXJB-UHFFFAOYSA-N
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Description

5-Methyl-1-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]pyrazolidin-3-one is a useful research compound. Its molecular formula is C18H24N4O4S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-1-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]pyrazolidin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]pyrazolidin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamide Compounds in Scientific Research

Sulfonamide Inhibitors

Sulfonamide compounds are recognized for their significant role as synthetic bacteriostatic antibiotics, vital for therapy against bacterial infections and diseases caused by other microorganisms. Beyond their traditional antibacterial applications, sulfonamides have found utility in a range of therapeutic areas. They serve as antiviral agents, particularly as HIV protease inhibitors, anticancer agents, and are involved in Alzheimer’s disease drug development. This versatility showcases the potential of sulfonamide structures in addressing a variety of health conditions, including cancer, glaucoma, and inflammation (Gulcin & Taslimi, 2018).

Pyrazoline Derivatives in Medicinal Chemistry

Therapeutic Applications of Pyrazolines

Pyrazolines are notable for their wide range of biological properties, prompting extensive research into their therapeutic applications. These derivatives have been studied for their antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. This research underscores the potential of pyrazoline compounds in the development of new treatments across various disease domains (Shaaban, Mayhoub, & Farag, 2012).

Antioxidant Activity and Analytical Methods

Determining Antioxidant Activity

The study of antioxidants is pivotal across various fields, including food engineering and pharmaceuticals. Various tests, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP), are employed to determine the antioxidant activity of compounds. These methods play a crucial role in assessing the potential health benefits and therapeutic applications of antioxidant compounds, including those related to the study of synthetic and natural substances (Munteanu & Apetrei, 2021).

properties

IUPAC Name

5-methyl-1-[2-oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]pyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-15-13-17(23)19-22(15)14-18(24)20-8-10-21(11-9-20)27(25,26)12-7-16-5-3-2-4-6-16/h2-7,12,15H,8-11,13-14H2,1H3,(H,19,23)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHVWWYFKYVXJB-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN1CC(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(=O)NN1CC(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-{2-oxo-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethyl}pyrazolidin-3-one

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